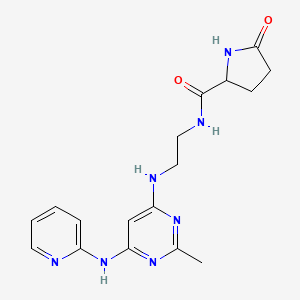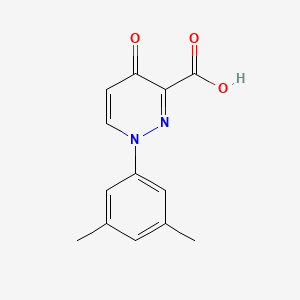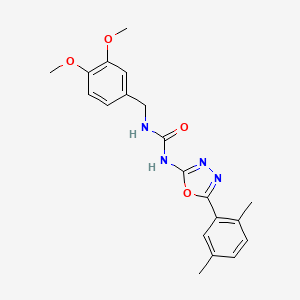![molecular formula C20H20N8O B2697366 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034531-70-7](/img/structure/B2697366.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a novel derivative with a complex structure, containing a triazolo-pyrazine core and various substituents.
- It exhibits potential antibacterial and antiviral properties.
Synthesis Analysis
- The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Molecular Structure Analysis
- The compound’s structure includes a triazolo-pyrazine ring system, a pyrrolidinyl group, and a phenyl group.
- The presence of an indole moiety suggests potential hydrogen bond interactions with target receptors.
Chemical Reactions Analysis
- The compound may undergo various reactions, including nucleophilic substitutions and hydrogen bonding interactions.
Physical And Chemical Properties Analysis
- Melting point: 237–239°C
- IR (KBr): ν max, cm^−1: 2950 (CH), 3400 (NH_2)
- 1H NMR (DMSO-d6): δ 2.2 (s, 3H, CH3), 3.2–3.7 (m, 10H, piperidine-H), 6.3 (s, 2H, NH2, D2O-exchangeable), 7.1–7.6 (m, 3H, Ar–H)
Scientific Research Applications
-
Antiviral and Antimicrobial Activities
- Field : Medicinal Chemistry
- Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized as potential antiviral and antimicrobial agents .
- Method : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
-
Inhibition of c-Met/VEGFR-2 Kinases
- Field : Medicinal and Pharmaceutical Chemistry
- Application : A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
- Method : The compounds were designed and synthesized, and their activities were evaluated in vitro .
- Results : Most of the compounds showed satisfactory activity compared with the lead compound foretinib. The most promising compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
-
Antibacterial Activities
- Field : Medicinal Chemistry
- Application : The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested .
- Method : The antibacterial activities were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
-
Selective NK-3 Receptor Antagonists
- Field : Medicinal Chemistry
- Application : Novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-triazolo pyrazines have been developed as selective NK-3 receptor antagonists .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as selective NK-3 receptor antagonists .
-
Antipsychotic Drugs
- Field : Pharmaceutical Chemistry
- Application : Nitrogen-containing heterocyclic compounds, such as chlorpromazine, have been used as antipsychotic drugs .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as antipsychotic drugs .
-
Antihypertensive Drugs
- Field : Pharmaceutical Chemistry
- Application : Nitrogen-containing heterocyclic compounds, such as captopril, have been used as antihypertensive drugs .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as antihypertensive drugs .
-
Anti-Tuberculosis Drugs
- Field : Pharmaceutical Chemistry
- Application : Nitrogen-containing heterocyclic compounds, such as isoniazid, have been used as anti-tuberculosis drugs .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as anti-tuberculosis drugs .
-
Anti-Anxiety Drugs
- Field : Pharmaceutical Chemistry
- Application : Nitrogen-containing heterocyclic compounds, such as delorazepam, have been used as anti-anxiety drugs .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as anti-anxiety drugs .
-
NK-3 Receptor Mediated Disorders
- Field : Medicinal Chemistry
- Application : Novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-triazolo pyrazines have been developed as selective NK-3 receptor antagonists .
- Method : The compounds were synthesized and their activities were evaluated .
- Results : The compounds showed promising results as selective NK-3 receptor antagonists .
Safety And Hazards
- No specific safety information is available for this compound.
- Further studies are needed to assess potential hazards.
Future Directions
- Investigate the compound’s pharmacokinetics, toxicity, and in vivo efficacy.
- Explore its potential as an antimicrobial or antiviral agent.
Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications12.
properties
IUPAC Name |
2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWBCRWAYWMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2697284.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)


![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

